molecular formula C14H16N2O2 B13879971 3-(Oxolan-3-ylmethylamino)quinolin-6-ol

3-(Oxolan-3-ylmethylamino)quinolin-6-ol

Cat. No.: B13879971
M. Wt: 244.29 g/mol
InChI Key: VFEJXKXPQJCPOM-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylmethylamino)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with an oxolane (tetrahydrofuran) ring attached via a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions . The oxolane ring can be introduced through nucleophilic substitution reactions involving oxolane derivatives and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and greener reaction conditions to enhance yield and reduce waste. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethylamino)quinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(oxolan-3-ylmethylamino)quinolin-6-ol

InChI

InChI=1S/C14H16N2O2/c17-13-1-2-14-11(6-13)5-12(8-16-14)15-7-10-3-4-18-9-10/h1-2,5-6,8,10,15,17H,3-4,7,9H2

InChI Key

VFEJXKXPQJCPOM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC2=CN=C3C=CC(=CC3=C2)O

Origin of Product

United States

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